

An In-depth Technical Guide to the Physical Properties of Ethyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyltriphenylphosphonium iodide*

Cat. No.: B128696

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltriphenylphosphonium iodide (ETPPI), a quaternary phosphonium salt, is a versatile and widely utilized reagent in organic synthesis. Its prominence stems primarily from its role as a precursor to phosphonium ylides for the Wittig reaction, a cornerstone for the stereoselective synthesis of alkenes. Furthermore, its properties as a phase-transfer catalyst have found applications in various chemical transformations, enhancing reaction rates and yields in multiphasic systems. This technical guide provides a comprehensive overview of the core physical properties of **Ethyltriphenylphosphonium iodide**, detailed experimental protocols for their determination and its application in key chemical reactions, and visual representations of its synthetic and reactive pathways.

Core Physical Properties

The physical characteristics of **Ethyltriphenylphosphonium iodide** are crucial for its handling, storage, and application in chemical synthesis. A summary of its key physical properties is presented below.

Data Presentation

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₂₀ IP	[1]
Molecular Weight	418.25 g/mol	[1]
Appearance	White to off-white or pale yellow crystalline powder	[2]
Melting Point	164-168 °C	[1]
Boiling Point	337 °C (decomposes)	[3]
Solubility	Soluble in water and polar solvents like ethanol, methanol, and DMSO. Sparingly soluble in water.	[3]
CAS Number	4736-60-1	[1]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physical properties and for the effective application of **Ethyltriphenylphosphonium iodide** in synthesis.

Synthesis of Ethyltriphenylphosphonium Iodide

The synthesis of **Ethyltriphenylphosphonium iodide** is typically achieved through the quaternization of triphenylphosphine with ethyl iodide.

Experimental Protocol:

A general procedure involves the reaction of triphenylphosphine with an excess of ethyl iodide. [\[3\]](#) A more specific protocol with microwave irradiation has been reported to give a high yield.[\[4\]](#)

- Reactants: Triphenylphosphine and Iodoethane.
- Conditions: The reaction mixture is heated to 150 °C for 4 hours under microwave irradiation. [\[4\]](#)

- Yield: 99%.[\[4\]](#)
- Purification: The resulting solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard technique for its determination.

Experimental Protocol:

- A small amount of finely powdered **Ethyltriphenylphosphonium iodide** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination

Understanding the solubility of **Ethyltriphenylphosphonium iodide** is crucial for its use in various solvent systems.

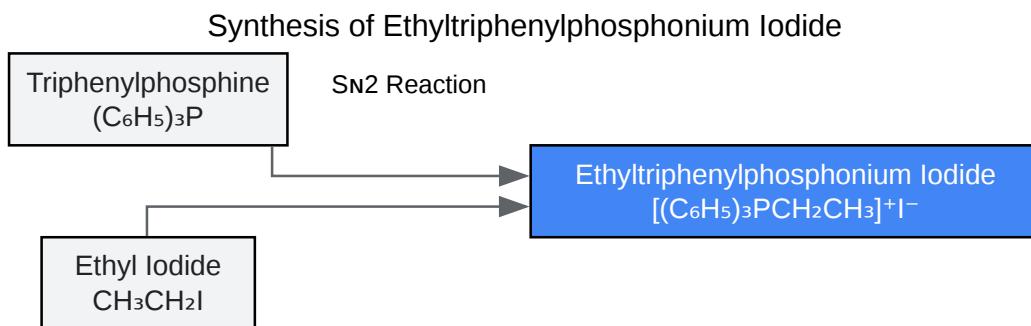
Experimental Protocol:

- To a known volume of a selected solvent (e.g., water, ethanol, dichloromethane) at a specific temperature, small, weighed amounts of **Ethyltriphenylphosphonium iodide** are added incrementally.
- The mixture is agitated vigorously after each addition until the solid is fully dissolved.
- The point at which no more solid dissolves, and a saturated solution is formed, is noted.

- The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

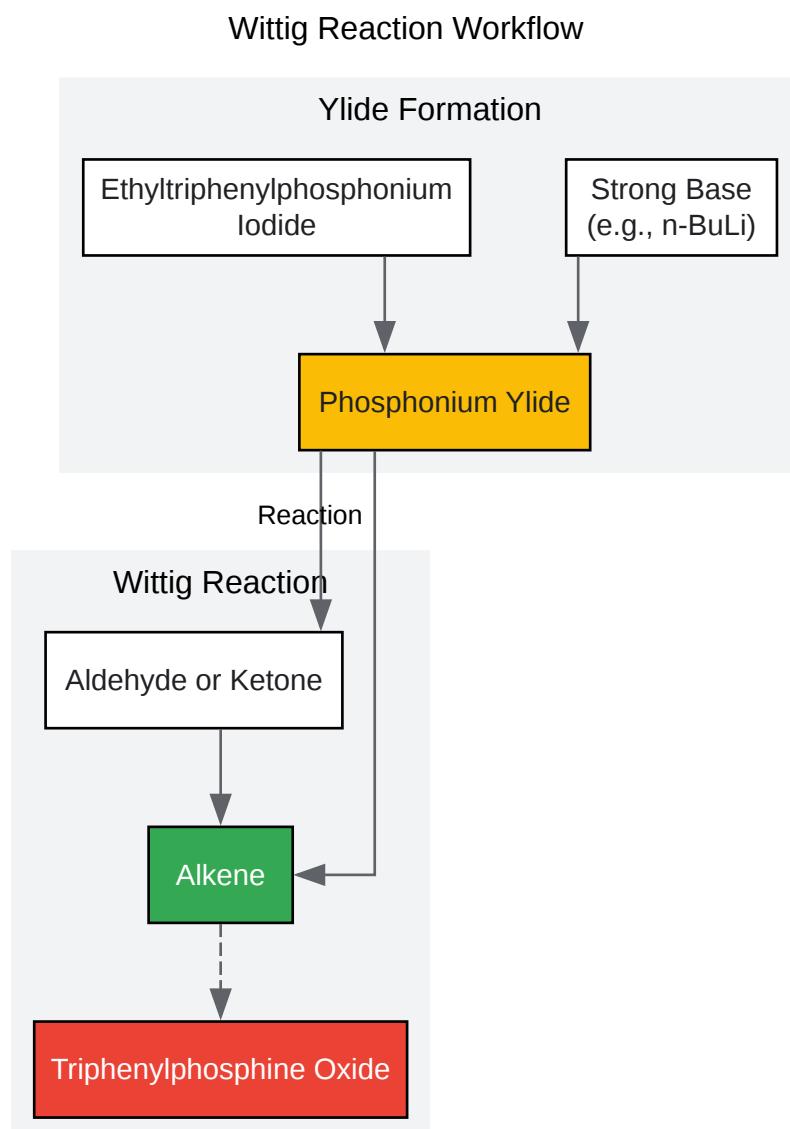

Experimental Protocol:

- A small amount of **Ethyltriphenylphosphonium iodide** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The solution is transferred to an NMR tube.
- The ¹H NMR spectrum is acquired on a spectrometer. The resulting spectrum can be used to confirm the structure of the compound by analyzing the chemical shifts, integration, and coupling patterns of the protons. A reference spectrum is available in various databases.[\[5\]](#)

Mandatory Visualizations

Synthesis of Ethyltriphenylphosphonium Iodide

The synthesis of **Ethyltriphenylphosphonium iodide** is a straightforward S_N2 reaction.

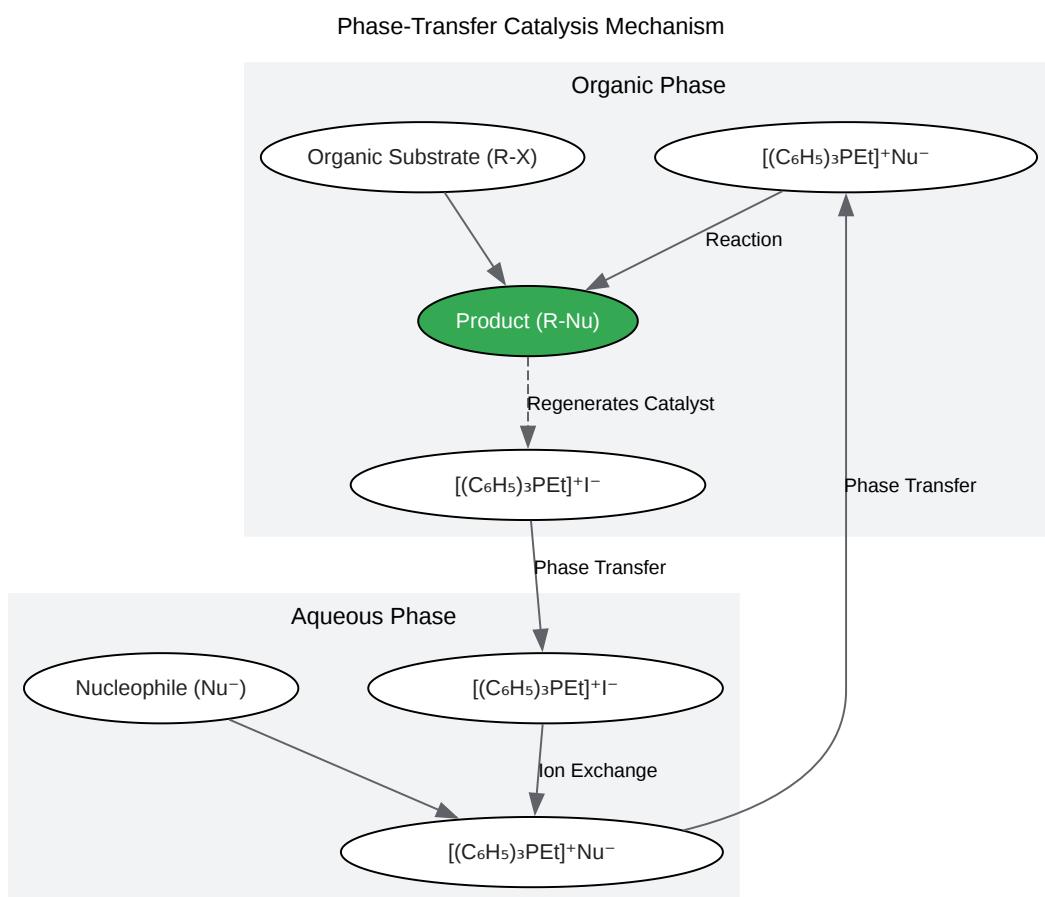


[Click to download full resolution via product page](#)

Caption: Synthesis of **Ethyltriphenylphosphonium Iodide** via S_N2 reaction.

The Wittig Reaction Workflow

Ethyltriphenylphosphonium iodide is a key reagent in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.



[Click to download full resolution via product page](#)

Caption: General workflow of the Wittig reaction.

Phase-Transfer Catalysis Mechanism

Ethyltriphenylphosphonium iodide can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.

[Click to download full resolution via product page](#)

Caption: Mechanism of phase-transfer catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 乙基三苯基碘化膦 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl-Triphenyl-Phosphonium-Jodid (EPJ) [evonik.com]
- 3. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]
- 4. Ethyltriphenylphosphonium iodide synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyltriphenylphosphonium iodide(4736-60-1) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyltriphenylphosphonium Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128696#physical-properties-of-ethyltriphenylphosphonium-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com